molecular formula C12H7ClF3N5 B2851379 3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 303144-56-1

3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2851379
CAS No.: 303144-56-1
M. Wt: 313.67
InChI Key: ZLPDMTQMVRQREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound often utilized in scientific research due to its unique chemical structure and reactivity. It is notable for its fused triazole and pyrrole rings, which impart distinct properties, making it valuable in various fields such as chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine typically involves the following steps:

  • Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, a series of condensation reactions are initiated to form the pyrrole ring.

  • Triazole Synthesis: The triazole ring is introduced via a cyclization reaction involving azide and alkyne precursors.

  • Combining Pyrrole and Triazole Rings: The combined structure is obtained through coupling reactions under specific conditions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination is typically achieved using reagents like thionyl chloride, while trifluoromethylation can be done using trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production may involve scalable synthesis techniques, including continuous flow chemistry and the use of automated reactors to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, peracids.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Amines, thiols.

Major Products Formed

Depending on the reaction conditions, the primary products include substituted pyridines, N-oxide derivatives, and fully hydrogenated compounds.

Scientific Research Applications

3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine is used in a variety of scientific research fields:

Chemistry

  • Catalysis: Acts as a ligand in metal-catalyzed reactions.

  • Material Science: Used in the synthesis of novel polymers and advanced materials.

Biology

  • Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

  • Enzyme Inhibitors: Investigated for potential enzyme inhibition, affecting biological pathways.

Medicine

  • Drug Discovery: Studied for its potential as a pharmacophore in new drug candidates.

Industry

  • Agrichemicals: Explored as a precursor in the development of new pesticides and herbicides.

  • Dye Production: Used in the synthesis of specialized dyes and pigments.

Comparison with Similar Compounds

Compared to other similar compounds, 3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique physicochemical properties. Similar compounds include:

  • 3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-methylpyridine: Lacks the trifluoromethyl group, resulting in different reactivity and application.

  • 2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine: Similar structure without the chlorine atom, affecting its chemical behavior and uses.

Properties

IUPAC Name

3-chloro-2-(3-pyrrol-1-yl-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N5/c13-9-5-8(12(14,15)16)6-17-10(9)21-7-18-11(19-21)20-3-1-2-4-20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPDMTQMVRQREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.